Penbutolol
描述
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as penbutolol, is a non-selective β-adrenergic receptor antagonist (beta-blocker) used clinically to manage hypertension and angina. Its molecular formula is C₁₈H₂₉NO₂, with a molar mass of 291.435 g/mol . The compound features:
- A tert-butylamino group (enhancing lipophilicity and metabolic stability).
- A propan-2-ol backbone (common to many beta-blockers).
- A 2-cyclopentylphenoxy substituent (contributing to receptor binding affinity and selectivity).
This compound’s pharmacological activity arises from its ability to competitively inhibit β₁- and β₂-adrenergic receptors, reducing cardiac output and peripheral vascular resistance .
Structure
3D Structure
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38363-32-5 (sulfate (2:1) salt) | |
| Record name | Racemic Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023428 | |
| Record name | Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.12e-02 g/L | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38363-40-5, 36507-48-9, 38363-32-5 | |
| Record name | Penbutolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemic Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Phenoxypropanol Backbone Formation
The synthesis begins with the reaction of 2-cyclopentylphenol and epichlorohydrin under basic conditions. This step forms the epoxide intermediate, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol , through nucleophilic substitution. Sodium hydroxide or potassium carbonate is typically used to deprotonate the phenolic hydroxyl group, enabling epoxide ring formation.
Reaction Conditions :
Amination with Tert-butylamine
The epoxide intermediate undergoes ring-opening amination with tert-butylamine . This step introduces the tertiary amine group, yielding the racemic mixture of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.
Reaction Conditions :
Table 1: Traditional Synthesis Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Epoxide Formation | Epichlorohydrin, NaOH | 80°C, 6 hrs | 58% |
| Amination | tert-Butylamine, EtOH | 40°C, 24 hrs | 65% |
Chemo-Enzymatic Synthesis
Enzymatic Kinetic Resolution
To achieve enantiopurity, Candida antarctica lipase B (CALB) catalyzes the kinetic resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol . The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.
Reaction Conditions :
Amination and Final Product Isolation
The resolved (S)-enantiomer undergoes amination with tert-butylamine , followed by purification via column chromatography or recrystallization.
Reaction Conditions :
Table 2: Chemo-Enzymatic Synthesis Outcomes
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 96% (S) |
| Isolated Yield | 29% |
| Purity (HPLC) | >99% |
Optimization Strategies
Solvent and Temperature Effects
Substrate Modification
Replacing the 2-cyclopentylphenol with 4-cyclopentylphenol in model studies reduced steric hindrance, increasing amination yields to 42%.
Analytical Characterization
Chromatographic Methods
Melting Point and Stability
Comparative Analysis
Table 3: Method Comparison
| Criterion | Traditional Synthesis | Chemo-Enzymatic Synthesis |
|---|---|---|
| Enantiomeric Control | Racemic | 96% ee (S) |
| Overall Yield | 65% | 29% |
| Cost | Low | High (enzyme cost) |
| Environmental Impact | Moderate | Low (aqueous conditions) |
Industrial and Research Applications
The chemo-enzymatic method is favored for pharmaceutical applications requiring high enantiopurity, such as This compound synthesis . Traditional routes remain relevant for large-scale production of racemic mixtures used in agrochemicals.
化学反应分析
彭布特洛尔经历了几种类型的化学反应,包括:
氧化: 彭布特洛尔可以被氧化形成相应的酮。
还原: 该化合物可以被还原形成醇衍生物。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂以及亲核试剂如甲醇钠。从这些反应中形成的主要产物包括具有改变的药理学性质的各种彭布特洛尔衍生物。
科学研究应用
Pharmacological Applications
1. Antihypertensive Agent
Penbutolol is primarily utilized as an antihypertensive medication. It is effective in reducing blood pressure by blocking both beta-1 and beta-2 adrenergic receptors, which leads to decreased heart rate and cardiac output. This mechanism is crucial for managing conditions such as hypertension and heart failure .
2. Partial Agonist Activity
As a partial agonist at beta receptors, this compound can provide a unique therapeutic effect in patients who may not respond adequately to full antagonists. This characteristic can help maintain heart function while controlling blood pressure, making it suitable for patients with varying cardiovascular conditions .
3. Antidepressant Therapy
Recent studies have explored the potential of this compound in antidepressant therapy due to its high binding affinity to the serotonin receptor (5-HT1A). The antagonistic effects on this receptor may contribute to mood stabilization and have implications for treating depression .
Case Studies
Several clinical studies have demonstrated the effectiveness of this compound in various patient populations:
- Hypertension Management: A randomized controlled trial showed that patients treated with this compound experienced significant reductions in both systolic and diastolic blood pressure compared to placebo groups .
- Heart Rate Control: In patients with atrial fibrillation, this compound effectively reduced heart rates without significant adverse effects, highlighting its utility in arrhythmia management .
Comparative Studies
A comparative analysis of this compound with other beta-blockers indicated that it offers similar efficacy with a potentially better side effect profile, particularly concerning respiratory issues often associated with non-selective beta-blockers like propranolol .
Table: Comparison of Beta-Adrenergic Antagonists
| Compound | Selectivity | Primary Use | Side Effects |
|---|---|---|---|
| This compound | Non-selective | Hypertension | Fatigue, dizziness |
| Propranolol | Non-selective | Anxiety, Hypertension | Bronchospasm, fatigue |
| Atenolol | Beta-1 selective | Hypertension | Bradycardia, fatigue |
| Metoprolol | Beta-1 selective | Heart failure | Dizziness, depression |
作用机制
彭布特洛尔通过与心脏和肾脏中的β-肾上腺素能受体结合来发挥作用。当这些受体被儿茶酚胺激活时,它们会刺激一个偶联的G蛋白,导致三磷酸腺苷(ATP)转化为环磷酸腺苷(cAMP)。 这一级联反应最终导致心率和心输出量下降,从而导致血压下降 .
相似化合物的比较
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues of Penbutolol
The following table summarizes key structural and pharmacological differences between this compound and similar compounds:
Pharmacological and Functional Comparisons
Receptor Selectivity
- This compound and propranolol are non-selective β-blockers, inhibiting both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. In contrast, metoprolol and atenolol exhibit β₁-selectivity, minimizing bronchoconstriction risks .
- The 2-cyclopentylphenoxy group in this compound enhances binding to β-receptors due to its lipophilic nature, improving membrane permeability and sustained action compared to atenolol’s hydrophilic structure .
Metabolic Stability
Research Findings
- This compound vs. Nadolol: Both are non-selective, but nadolol’s tetrahydro-cis-6,7-dihydroxy-1-naphthyl group increases water solubility, reducing CNS penetration compared to this compound .
- Indolyloxy Derivatives (): Compounds like 1-(1H-indol-5-yloxy)-3-(2-methoxyphenoxy)propan-2-ol show dual α₁-adrenolytic and β-blocking activity, unlike this compound’s β-selective profile .
生物活性
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as a β-blocker, is a compound that exhibits significant pharmacological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
- Molecular Formula : C18H29NO2
- Molecular Weight : 293.44 g/mol
The compound features a tert-butyl amino group, a cyclopentyl phenoxy moiety, and a propanol backbone, contributing to its unique pharmacological properties.
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol primarily functions as a selective antagonist of beta-adrenergic receptors. This action leads to various physiological effects, including:
- Reduction of Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.
- Vasodilation : Beta-2 receptor antagonism may lead to vasodilation in peripheral blood vessels.
Pharmacodynamics
The compound's pharmacodynamic profile includes:
- Cardiovascular Effects : It reduces blood pressure and heart workload, making it beneficial for treating hypertension and certain cardiac conditions.
- Respiratory Effects : Its interaction with beta receptors can influence bronchial smooth muscle relaxation.
Case Studies and Research Findings
-
Clinical Trials : Several studies have demonstrated the efficacy of this compound in managing cardiovascular diseases. For example:
- A trial involving patients with hypertension showed a significant reduction in systolic and diastolic blood pressure after administration of the drug over a 12-week period.
- Another study indicated improvements in exercise tolerance in patients with stable angina pectoris.
- In Vitro Studies : Research has highlighted the compound's ability to inhibit specific pathways involved in cardiac hypertrophy. In vitro experiments using cardiac myocytes revealed that treatment with 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol resulted in decreased expression of hypertrophic markers.
Data Tables
常见问题
Q. What are the key pharmacological mechanisms of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, and how do its enantiomers differ in activity?
The compound is a non-selective β-adrenergic receptor blocker, with the (S)-enantiomer (Penbutolol) showing higher receptor affinity due to stereochemical alignment with β-receptor binding pockets. Enantiomeric activity differences can be assessed via in vitro radioligand binding assays using isolated cardiac tissue or transfected cell lines expressing β1/β2 receptors. Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for resolving enantiomers during synthesis and purity analysis .
Q. How can researchers optimize the synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol to ensure enantiomeric purity?
A common route involves nucleophilic substitution of epichlorohydrin derivatives with tert-butylamine, followed by coupling with 2-cyclopentylphenol. Enantiomeric purity is achieved using chiral catalysts (e.g., Sharpless epoxidation) or resolving agents. Post-synthesis characterization via polarimetry and circular dichroism (CD) spectroscopy is recommended to confirm stereochemistry .
Q. What experimental models are suitable for evaluating the compound’s β-blocking efficacy?
In vivo models include monitoring heart rate reduction in murine ECG studies or isolated rat aorta/uterus preparations to assess smooth muscle relaxation. In vitro models involve cAMP inhibition assays in HEK293 cells expressing β-adrenergic receptors. Dose-response curves should compare the (S)- and (R)-enantiomers to quantify stereospecific effects .
Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?
- Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation.
- Stability : Forced degradation studies under acidic/alkaline, oxidative, and thermal stress, followed by LC-MS to identify degradation products.
- Enantiomeric ratio : Chiral GC or HPLC using β-cyclodextrin columns .
Q. How does salt formation (e.g., hydrochloride) influence the compound’s physicochemical properties?
Salt formation improves aqueous solubility and bioavailability. For example, the hydrochloride salt (CAS 67124-09-8) enhances crystallinity, simplifying purification. Researchers should assess salt stability via differential scanning calorimetry (DSC) and hygroscopicity tests under varying humidity .
Advanced Research Questions
Q. What structural modifications enhance the compound’s selectivity for β1- over β2-adrenergic receptors?
Introducing bulkier substituents at the phenoxy group (e.g., replacing cyclopentyl with bicyclic moieties) or modifying the tertiary amine (e.g., isopropyl instead of tert-butyl) can alter receptor selectivity. Computational docking studies (AutoDock Vina) and molecular dynamics simulations help predict binding affinities before synthesizing derivatives .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic pathway studies?
Deuterated forms (e.g., this compound-D9 hydrochloride, CAS 1346605-01-3) enable tracking via LC-MS/MS to identify hepatic metabolites. For example, CYP2D6-mediated oxidation can be studied in human liver microsomes, with deuterium labeling reducing metabolic degradation rates .
Q. What contradictions exist between in vitro and in vivo data for this compound, and how can they be resolved?
Discrepancies may arise from differences in tissue penetration or metabolite activity. For instance, in vitro assays might underestimate first-pass metabolism. Researchers should cross-validate using ex vivo models (e.g., perfused liver systems) and quantify active metabolites via tandem mass spectrometry .
Q. How do formulation strategies (e.g., prodrugs) improve the compound’s pharmacokinetic profile?
Ester prodrugs (e.g., benzoate derivatives like Bopindolol) enhance lipophilicity and oral absorption. Hydrolysis rates in plasma and target tissues should be measured using LC-MS. Stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) must also be assessed .
Q. What advanced computational methods predict off-target interactions or toxicity risks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
